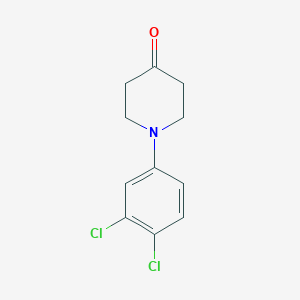

1-(3,4-Dichlorophenyl)piperidin-4-one

説明

1-(3,4-Dichlorophenyl)piperidin-4-one is a heterocyclic compound featuring a piperidin-4-one core substituted with a 3,4-dichlorophenyl group at the 1-position. Studies highlight its role as a scaffold in histone deacetylase (HDAC) inhibitors, where it contributes to hydrophobic interactions critical for enzyme binding in cancer therapeutics . The 3,4-dichlorophenyl moiety enhances lipophilicity and electronic properties, making it a key pharmacophore in targeting enzymes and receptors .

特性

分子式 |

C11H11Cl2NO |

|---|---|

分子量 |

244.11 g/mol |

IUPAC名 |

1-(3,4-dichlorophenyl)piperidin-4-one |

InChI |

InChI=1S/C11H11Cl2NO/c12-10-2-1-8(7-11(10)13)14-5-3-9(15)4-6-14/h1-2,7H,3-6H2 |

InChIキー |

VTMIAJWORNUTAJ-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCC1=O)C2=CC(=C(C=C2)Cl)Cl |

製品の起源 |

United States |

準備方法

Nucleophilic Substitution of 3,4-Dichlorobenzyl Chloride with Piperidin-4-one Derivatives

A classical method for synthesizing 1-(3,4-dichlorophenyl)piperidin-4-one involves nucleophilic substitution where 3,4-dichlorobenzyl chloride reacts with piperidin-4-one or its derivatives under basic conditions. The reaction typically employs bases such as sodium hydroxide or potassium carbonate to facilitate the displacement of the chloride by the nitrogen of the piperidine ring. The reaction mixture is heated to reflux to ensure complete conversion, followed by purification steps like recrystallization or chromatography to isolate the product with high purity. This method is scalable for industrial production, optimizing yield and purity through controlled temperature and reaction time.

Acid-Catalyzed Condensation of 3,4-Dichlorobenzaldehyde with Piperidin-4-one

Another effective synthetic approach involves the acid-catalyzed condensation of 3,4-dichlorobenzaldehyde with 4-piperidone. This method forms conjugated dienone intermediates, which are valuable for further functionalization. The condensation is typically carried out under acidic conditions, promoting the formation of the carbon-carbon double bonds between the aldehyde and the ketone moieties on the piperidin-4-one ring. This method has been utilized in the synthesis of cytotoxic compounds where the piperidin-4-one moiety is conjugated with aryl groups to enhance biological activity.

Carbamate Intermediate Route via Haloformate Reaction

A more complex synthetic pathway involves the formation of carbamate intermediates by reacting haloformates (e.g., phenyl chloroformate) with tertiary amines derived from piperidine. The carbamate is then hydrolyzed under basic conditions to yield 3,4-disubstituted-4-arylpiperidines, including this compound derivatives. This method allows precise substitution patterns and is performed in inert solvents such as dichloromethane or ethyl acetate at controlled temperatures (below 200 degrees Celsius). The hydrolysis step typically occurs at 50–150 degrees Celsius over 12 to 36 hours. Final alkylation steps can further functionalize the piperidine nitrogen.

One-Pot Multicomponent Cycloaddition Reactions

Recent advances include catalyst-free one-pot 1,3-dipolar cycloaddition reactions involving piperidin-4-one derivatives. For example, 1-benzyl-3,5-diarylidene-piperidin-4-one compounds, including those with 3,4-dichlorophenyl substituents, have been synthesized by reacting with isatin and L-pipecolic acid in ethanol under reflux conditions. These reactions yield hexahydrodispiro[indole-3,3′-indolizine-2′,3″-piperidine]-2,4-dione compounds with high regioselectivity and good yields (63–85%). The reaction is monitored by thin-layer chromatography and purified by column chromatography.

Organophotocatalysed [1 + 2 + 3] Strategy for Piperidinone Synthesis

A novel synthetic strategy involves organophotocatalysis to access substituted 2-piperidinones in a single step. Using a photocatalyst such as N-phenyl-9-mesityl-3,6-di-tert-butylacridinium tetrafluoroborate under blue LED irradiation, ammonium acetate as the nitrogen source, and lithium tetrafluoroborate as an additive, substituted piperidinones can be synthesized from alkenes and methyl α-phenylacrylate derivatives at room temperature. This environmentally friendly method offers high yields (up to 88%) and mild conditions, representing a promising route for functionalized piperidinone synthesis.

Comparative Data Table of Preparation Methods

Research Discoveries and Optimization Insights

Regioselectivity and Yield: The one-pot 1,3-dipolar cycloaddition approach shows excellent regioselectivity, yielding a single isomer confirmed by X-ray crystallography. This method is efficient and avoids the need for catalysts, reducing costs and environmental impact.

Industrial Scale-Up: The nucleophilic substitution method remains the industrial standard due to its simplicity and scalability. Optimization of base concentration, temperature, and reaction time significantly improves yield and purity.

Photocatalytic Innovation: The organophotocatalysed synthesis represents a cutting-edge method that operates under ambient conditions with high atom economy. This method broadens the scope of substituted piperidinones accessible in a single step, facilitating rapid synthesis of diverse analogues.

Functionalization Versatility: Carbamate intermediate routes allow for extensive functionalization of the piperidine ring, enabling the synthesis of various 3,4-disubstituted derivatives. This versatility is valuable for medicinal chemistry applications.

化学反応の分析

1-(3,4-Dichlorophenyl)piperidin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield different piperidine derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

1-(3,4-Dichlorophenyl)piperidin-4-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of fine chemicals and as a building block in the synthesis of complex molecules

作用機序

The mechanism of action of 1-(3,4-Dichlorophenyl)piperidin-4-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .

類似化合物との比較

Chlorine vs. Other Halogens

Replacing chlorine with fluorine (e.g., 1-(3,4-difluorophenyl)piperidin-4-one) reduces molecular weight and polarizability, weakening hydrophobic interactions. For example, chlorine’s larger atomic radius and higher lipophilicity enhance binding to HDAC7 compared to fluorine analogs, as observed in docking studies .

Mono- vs. Bis-Dichlorophenyl Substitution

Bis-substituted derivatives, such as (3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one (CAS: 919091-61-5), exhibit enhanced cytotoxicity compared to the mono-substituted parent compound.

Core Structural Variations

Piperidin-4-one vs. Piperazine Derivatives

Replacing the ketone group in piperidin-4-one with a piperazine ring (e.g., BD-1063: 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine) shifts biological targets. BD-1063 acts as a Sigma-1 receptor ligand, whereas the ketone in piperidin-4-one facilitates hydrogen bonding in HDAC inhibition. This underscores the ketone’s role in directing molecular interactions .

Piperidin-4-one vs. Urea Derivatives

Urea-based analogs like 1-(3,4-dichlorophenyl)-3-methylurea (DCPMU) lack the piperidin-4-one ring but retain the dichlorophenyl group. DCPMU inhibits microbial growth via hydrogen bonding from the urea moiety, whereas the piperidin-4-one core enables conformational flexibility, optimizing binding to larger enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。